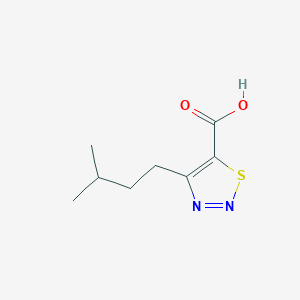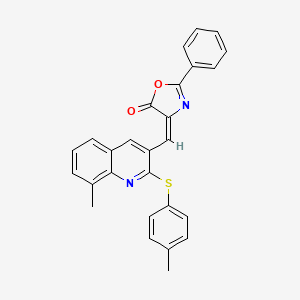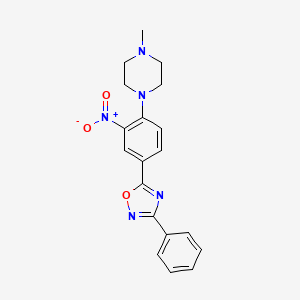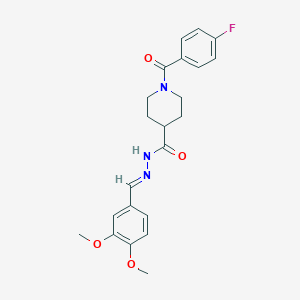
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid, also known as MBTA, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MBTA is a thiadiazole derivative, which is a class of organic compounds that contain a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom.
Applications De Recherche Scientifique
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, antitumor, and anti-inflammatory properties. 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and protein targets in cancer cells and inflammatory cells. 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and invasion of cancer cells. 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the infiltration of inflammatory cells. In addition, 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its multi-targeted mechanism of action and low toxicity make it an attractive candidate for drug development. However, one limitation of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid.
Orientations Futures
There are several future directions for the research on 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid. One direction is the development of novel 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid derivatives with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid with other anticancer and anti-inflammatory drugs. Furthermore, more studies are needed to elucidate the mechanism of action of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid and its potential applications in other diseases and conditions.
Méthodes De Synthèse
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid can be synthesized through a multi-step process involving the reaction of 3-methylbutan-1-ol with thiosemicarbazide, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the cyclization of the intermediate product to form 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid. This synthesis method has been optimized to yield high purity and high yield of 4-(3-Methylbutyl)thiadiazole-5-carboxylic acid.
Propriétés
IUPAC Name |
4-(3-methylbutyl)thiadiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5(2)3-4-6-7(8(11)12)13-10-9-6/h5H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOFIOTUSKQJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(SN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutyl)thiadiazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)

![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)





